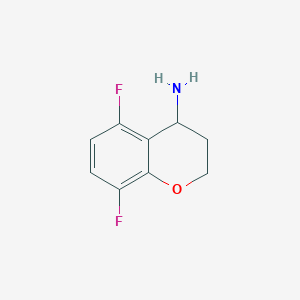![molecular formula C9H12BrNO B3163896 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene CAS No. 886763-33-3](/img/structure/B3163896.png)
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene
Übersicht
Beschreibung
“1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene” is an organic compound with the molecular formula C9H12BrNO. It has a molecular weight of 230.10 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene” consists of a bromobenzene group attached to an aminopropane group via an oxygen atom . The presence of the bromine atom and the amino group may influence the reactivity of the molecule.Wissenschaftliche Forschungsanwendungen
Intermediate in Medicinal and Pharmaceutical Agents
1-Bromo-2,4-dinitrobenzene, related to bromobenzene, is utilized as an intermediate in the production of medicinal and pharmaceutical agents. Its synthesis from bromobenzene by nitration in water shows high yield and purity, indicating its significance in pharmaceutical synthesis processes (Xuan et al., 2010).
Protection and Derivatization of Functional Groups
The compound p-Bromobenzyl Bromide, which is structurally related to bromobenzene, is used as a stable protecting group for hydroxyl groups and for the p-bromobenzylation of various heterofunctional groups and carbon nucleophiles. It is also a substrate for Suzuki type coupling reactions, highlighting its utility in organic synthesis (Herzner & Seeberger, 2003).
Understanding Molecular Interactions
Studies on the viscosity of binary liquid mixtures containing bromoalkanes and hydrocarbons provide insights into molecular interactions, particularly dipole-induced dipole type interactions between components of binary mixtures. These findings are crucial for understanding the behavior of molecular mixtures in various contexts (Yadava & Yadav, 2008).
Molecular Scaffolds for Receptors
Compounds such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo and chloro) are used as scaffolds for molecular receptors. The detailed synthesis procedure of these compounds from benzene and their use as versatile molecular scaffolds highlights their importance in molecular engineering and receptor studies (Wallace et al., 2005).
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQWIALATZXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



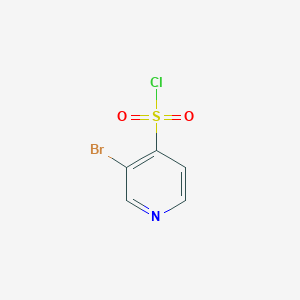




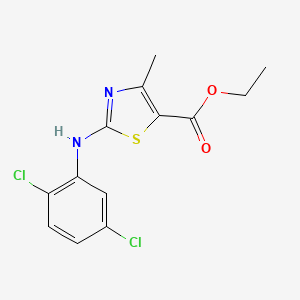
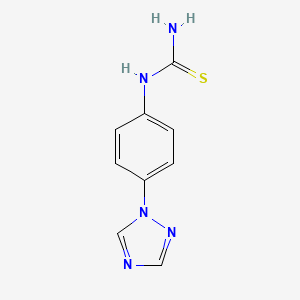
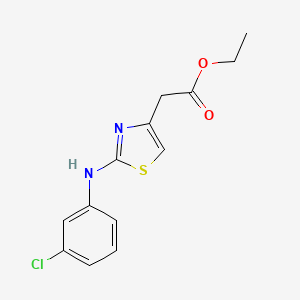
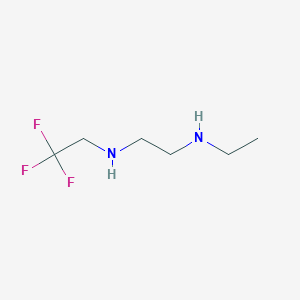
![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)

